molecular formula C24H20ClN5O2S B2904981 N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 904583-14-8

N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2904981
CAS No.: 904583-14-8
M. Wt: 477.97
InChI Key: OBCCNMLQRQOYLT-UHFFFAOYSA-N
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Description

N-Benzyl-7-chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core fused with a benzene ring. Key structural elements include:

  • A 7-chloro substituent on the quinazoline moiety, which may enhance electron-withdrawing effects and influence binding interactions.
  • An N-benzylamine group at position 5, which increases lipophilicity compared to smaller alkyl or aryl substituents.

Properties

IUPAC Name

N-benzyl-7-chloro-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O2S/c1-15-8-10-19(12-16(15)2)33(31,32)24-23-27-22(26-14-17-6-4-3-5-7-17)20-13-18(25)9-11-21(20)30(23)29-28-24/h3-13H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCCNMLQRQOYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, followed by the introduction of the benzyl, chloro, and sulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and resource efficiency.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, such as anticancer, antifungal, and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name / ID Core Structure Substituents (Positions) Molecular Weight (g/mol) Reported Activity (If Available)
Target Compound [1,2,3]Triazolo[1,5-a]quinazoline 7-Cl; 3-(3,4-dimethylbenzenesulfonyl); 5-N-benzyl Not provided Not reported in evidence
4,5-Dihydro-8-methyl-2-methylsulanyl[1,2,4]triazolo[1,5-a]quinazoline (7a) Dihydrotriazoloquinazoline 8-CH3; 2-SCH3; 4,5-dihydro 232 Not reported
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]Triazolo[1,5-a]quinazoline 7-Cl; 3-phenylsulfonyl; 5-N-(4-isopropylphenyl) ~438 (calculated) Not reported
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines (e.g., 4i, 5n, 5o) Thienotriazolopyrimidine Varies (e.g., amino, halogens) ~300–400 Moderate anticancer activity (GP < 50%)
2-(Amino(5-amino-[1,2,3]triazolo[1,5-a]quinazolin-3-yl)methylene)malononitrile (6a) [1,2,3]Triazolo[1,5-a]quinazoline 3-cyano; 5-amino ~320 (estimated) Low activity (GP = 100.2% in UO-31)

Key Comparisons

Core Structure and Bioactivity The target compound’s aryl-fused triazoloquinazoline core differs from thieno-fused triazolopyrimidines (e.g., compounds 4i, 5n, 5o). Thieno-fused analogs demonstrated higher anticancer activity in NCI screens, with growth inhibition (GP) below 50% in some cell lines, whereas triazoloquinazolines like 6a showed minimal activity (GP ~100%) . This suggests that thieno-fused systems may offer superior target engagement or metabolic stability.

Substituent Effects Sulfonyl Groups: The target’s 3,4-dimethylbenzenesulfonyl group introduces steric hindrance and lipophilicity compared to the simpler phenylsulfonyl group in ’s compound. This may enhance membrane permeability but could reduce solubility.

Chlorine Substitution

  • Both the target compound and ’s analogue feature a 7-chloro substituent, which is associated with electron-withdrawing effects that may stabilize the aromatic system or modulate enzyme inhibition.

Physicochemical Properties The dihydrotriazoloquinazoline (7a, ) has a lower molecular weight (232 g/mol) due to its reduced saturation and simpler substituents.

Biological Activity

N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a synthetic compound with potential biological activity. Its structure suggests it may interact with various biological targets, leading to pharmacological effects. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C19H19ClN4O2S
  • Molecular Weight : 396.89 g/mol
  • Key Functional Groups : Triazole ring, sulfonyl group, and a benzyl moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies with varying results. The following sections summarize key findings regarding its pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to this triazole derivative exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For example:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cell cycle regulation. In vitro studies have shown that it can decrease the viability of cancer cells by inducing G1 phase arrest and apoptosis.
Cell LineIC50 (µM)Mechanism
A54910Apoptosis induction
MCF715Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary data suggest it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : A study evaluated the anticancer effects of the compound on breast cancer models. Results demonstrated significant tumor reduction in vivo when administered at a dosage of 20 mg/kg.
  • Case Study 2 : In a clinical trial involving patients with resistant bacterial infections, the compound showed efficacy as an adjunct therapy alongside standard antibiotics.

Research Findings

Recent studies have focused on elucidating the precise mechanisms through which this compound exerts its biological effects:

  • Target Identification : High-throughput screening has identified potential molecular targets including protein kinases and enzymes involved in metabolic pathways.
  • In Vivo Efficacy : Animal models have shown promising results regarding tumor suppression and infection control when treated with this compound.

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